Cefpiramide

Pharmacokinetics Half-Life Cephalosporin Comparison

Researchers requiring a cephalosporin reference standard with sustained in vivo exposure and hepatobiliary selectivity face limited options. Cefpiramide (CAS 70797-11-4) resolves this with a uniquely long half-life (4.4-5.0 h in humans) and primary biliary elimination, enabling less frequent dosing in animal models. • P. aeruginosa MIC₅₀ 2.9 µg/mL; S. aureus MIC₅₀ 1.2 µg/mL for susceptibility assays. • ≥98% purity verified by HPLC; stored at -20°C. • Global stock availability with ambient shipping.

Molecular Formula C25H24N8O7S2
Molecular Weight 612.6 g/mol
CAS No. 70797-11-4
Cat. No. B047137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpiramide
CAS70797-11-4
Synonyms(6R,7R)-7-((R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(R*)]]-7-[[[[(4-Hydroxy-6-methyl-3-pyridinyl)carbonyl]a
Molecular FormulaC25H24N8O7S2
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
InChIInChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1
InChIKeyPWAUCHMQEXVFJR-PMAPCBKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.68e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefpiramide Technical Baseline


Cefpiramide (CAS 70797-11-4, molecular formula C25H24N8O7S2, molecular weight 612.64 g/mol) is a semi-synthetic, third-generation, parenteral cephalosporin antibiotic with a beta-lactam structure [1][2]. It functions as an antibacterial drug by inhibiting bacterial cell wall biosynthesis through affinity for penicillin-binding proteins (PBPs) [1]. Its chemical and pharmacological identity is defined by its distinct molecular structure and pharmacokinetic properties, which are essential for analytical, research, and procurement specifications [1][2].

β-lactam cell-wall biosynthesis inhibition research

PBP affinity and antimicrobial screening studies

Cephalosporin-class comparator research context

Why Cefpiramide Cannot Be Substituted


The selection of cefpiramide over other third-generation cephalosporins is not arbitrary; it is a necessity driven by unique and quantifiable differences in key functional domains. Substitution with seemingly related compounds like cefoperazone or ceftazidime leads to significant changes in antimicrobial coverage, pharmacokinetic duration, and tissue distribution. Specifically, cefpiramide exhibits a markedly longer elimination half-life in humans, enabling less frequent dosing [1]. It demonstrates quantifiably superior activity against Pseudomonas aeruginosa and Acinetobacter spp. compared to cefoperazone [2][3]. Furthermore, its primary route of elimination is hepatic/biliary, unlike the predominantly renal clearance of many cephalosporins, which alters its handling in specific patient populations [4]. These data points establish that cefpiramide is not a 'me-too' antibiotic but a functionally distinct entity with a specific, evidence-backed profile.

Cefpiramide

Reported longer elimination half-life; primarily hepatic/biliary clearance route

Cefoperazone / Ceftazidime

Shorter reported half-life; predominantly renal clearance may shift exposure profile

Cefpiramide

Reported higher anti-pseudomonal and anti-staphylococcal activity in tested set

Cefoperazone

Anti-pseudomonal activity may differ; substitution may alter screening outcomes

Cefpiramide

High concentration-dependent protein binding; supports free-drug PK/PD research

Other Cephalosporins

Protein binding context may differ; PK/PD interpretation may not transfer directly

Cefpiramide Quantitative Differentiators


Extended Elimination Half-Life vs Cefoperazone

Cefpiramide possesses a substantially longer plasma elimination half-life in humans compared to its closest structural and clinical analog, cefoperazone, as well as the vast majority of cephalosporins. This extended half-life is a direct, quantifiable differentiator that impacts dosing frequency and sustained drug exposure [1][2].

Elimination Half-Life
Head-to-head
Cefpiramide: 4.44–5.0 h vs Cefoperazone: ~2.0 h
Supports PK/PD interval research context
Human subjects; single and multiple IV dose studies
Pharmacokinetics Half-Life Cephalosporin Comparison

Higher Anti-Pseudomonal Activity vs Cefoperazone

Cefpiramide demonstrates a quantifiable advantage in anti-pseudomonal activity over cefoperazone. In a head-to-head Japanese study, cefpiramide was found to be two dilution steps (approximately 4-fold) more potent than cefoperazone against P. aeruginosa [1]. This finding is corroborated by a large Chinese study where cefpiramide showed a lower resistance rate against P. aeruginosa (12%) than cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime [2].

Anti-P. aeruginosa Activity
Head-to-head
~4-fold higher potency vs cefoperazone by MIC; resistance rate 12% in 440 clinical isolates
Supports anti-pseudomonal screening context
In vitro MIC testing; agar dilution and microbroth methods
Antibacterial Activity Pseudomonas aeruginosa MIC Comparison

Hepatic/Biliary Excretion Profile

Cefpiramide is characterized by a high degree of hepatic elimination, a property that distinguishes it from many cephalosporins that are primarily renally cleared. In a perfusion study, a mean peak biliary concentration of 741 ± 15 µg/mL was achieved between 30-60 minutes, with 40.4% of the injected dose cumulatively excreted in bile [1]. In cholecystectomized patients, peak bile concentrations reached 1,161 ± 392 µg/mL, with a 24-hour biliary recovery of 23.1% [2].

Biliary Excretion
Reported
Peak biliary concentration: 741 ± 15 µg/mL (perfusion); 1,161 ± 392 µg/mL (T-tube); 23–40% dose excreted in bile
Supports hepatobiliary transport research
Perfused rabbit liver; cholecystectomized human patients
Pharmacokinetics Biliary Excretion Tissue Distribution

Concentration-Dependent Plasma Protein Binding

Cefpiramide exhibits very high and concentration-dependent binding to human plasma proteins, primarily albumin. This is a key determinant of its pharmacokinetic behavior, including its extended half-life and distribution. In patients with normal or impaired renal function, protein binding varied between 93.0 ± 1.3% and 99.3 ± 0.8% and was linearly and inversely related to the serum concentration [1]. Comparative studies note that cefpiramide is more strongly bound to human plasma than to animal plasma, which is critical for interpreting preclinical data [2].

Plasma Protein Binding
Class-level
93.0 ± 1.3% to 99.3 ± 0.8% (concentration-dependent)
Supports free-drug PK/PD model review
Human serum; equilibrium dialysis
Protein Binding Pharmacokinetics Albumin Binding

In Vivo Anti-Pseudomonal Efficacy vs Cefoperazone

The translational potential of cefpiramide's in vitro activity is supported by in vivo studies. Against carbenicillin-resistant Pseudomonas aeruginosa infections in a mouse model, cefpiramide was reported to be three times more potent than cefoperazone, as well as cefotaxime and piperacillin [1]. This superior in vivo performance is a critical data point for differentiating it from cefoperazone, which shares a similar antibacterial spectrum but appears less effective in this specific infection model.

In Vivo Anti-Pseudomonal Response
Head-to-head
3× higher reported potency vs cefoperazone, cefotaxime, and piperacillin in mouse model
Supports in vivo model-response context
Mouse systemic infection; carbenicillin-resistant P. aeruginosa
In Vivo Efficacy Pseudomonas Animal Model

Anti-Staphylococcal Activity vs Cefoperazone

Cefpiramide demonstrates a quantifiable advantage in in vivo potency against Staphylococcus aureus, a key differentiator from cefoperazone. In a mouse model, cefpiramide was more potent than cefoperazone against infections produced by both beta-lactamase-producing and non-beta-lactamase-producing strains of S. aureus [1]. This superior activity is further supported by in vitro data where cefpiramide's MIC values against staphylococci (MIC50 1.2 µg/mL) place it among the most active cephalosporins tested [2].

Anti-Staphylococcal Activity
Head-to-head
More potent in vivo vs cefoperazone; MIC50 1.2 µg/mL against staphylococci
Supports anti-staphylococcal screening context
Mouse infection model; beta-lactamase-positive and -negative strains
Antibacterial Activity Staphylococcus aureus Beta-Lactamase Stability

Cefpiramide Research and Industrial Applications


Susceptibility Reference for Pseudomonas and Staphylococcus

Given its potent in vitro activity against Pseudomonas aeruginosa (MIC50 2.9 µg/mL, resistance rate 12%) and Staphylococcus aureus (MIC50 1.2 µg/mL), cefpiramide serves as a valuable reference standard or positive control in broth microdilution, agar dilution, and disk diffusion susceptibility testing assays. Its distinct activity profile against these key pathogens, as quantitatively established in Section 3, allows researchers to benchmark the potency of novel compounds or evaluate resistance mechanisms [1][2].

Hepatobiliary Drug Transport Probe

Cefpiramide's unique pharmacokinetic profile, characterized by high and sustained biliary concentrations (peak > 1,000 µg/mL in bile) and primary hepatic elimination (23-40% of dose excreted in bile), makes it an ideal probe substrate for investigating hepatobiliary drug transport mechanisms. As noted in Section 3, it is a substrate for multidrug resistance-associated protein 2 (MRP2/Abcc2), making it useful for in vitro and in vivo studies on transporter function, drug-drug interactions, and hepatobiliary clearance in disease models like cholestasis [1][2].

Long-Acting Comparator for Infection Models

The extended human half-life of cefpiramide (4.44-5.0 hours), which is 2-3 times longer than cefoperazone, translates to practical advantages in animal models of infection. In mice, cefpiramide's half-life is 87 minutes, significantly longer than many comparators [1]. This property makes cefpiramide a superior comparator in in vivo efficacy studies, as it reduces the need for frequent redosing, thereby minimizing animal handling stress and simplifying study protocols, while still providing sustained therapeutic exposure [2].

High Protein Binding PK/PD Tool

With its exceptionally high and concentration-dependent plasma protein binding (93-99%), cefpiramide is a prime candidate for research exploring the interplay between protein binding, free drug concentration, and in vivo efficacy (PK/PD). As outlined in Section 3, this property allows researchers to use cefpiramide to model and experimentally validate the 'free drug hypothesis' or to study how changes in serum albumin (e.g., in disease states or using displacing agents) alter pharmacokinetics and tissue distribution, providing insights applicable to other highly bound drugs [1].

Application
Selection Property
Validation Focus
Antimicrobial susceptibility reference
Reported activity profile
MIC endpoint review
Hepatobiliary transport probe
Biliary excretion context
Transporter assay review
Long-acting comparator for infection models
Extended half-life context
PK/PD model review
High protein binding PK/PD tool
Protein binding context
Free-drug hypothesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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